Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
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Overview
Description
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate is a chemical compound with the molecular formula C12H23O7PS. It is known for its unique structure, which includes a dimethoxyphosphoryl group and a sulfanyl group attached to a butanedioate backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate typically involves the esterification of butanedioic acid derivatives with propyl alcohol in the presence of a catalyst. The reaction conditions often include controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may convert the phosphoryl group to a phosphine or phosphite.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphoryl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biochemical outcomes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Dipropyl 2-[(dimethoxyphosphorothioyl)sulfanyl]succinate
- Dimethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
- Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
Uniqueness
Dipropyl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles.
Properties
CAS No. |
3700-97-8 |
---|---|
Molecular Formula |
C12H23O7PS |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
dipropyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-5-7-18-11(13)9-10(12(14)19-8-6-2)21-20(15,16-3)17-4/h10H,5-9H2,1-4H3 |
InChI Key |
BVFRJUUBFALDGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C(=O)OCCC)SP(=O)(OC)OC |
Origin of Product |
United States |
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